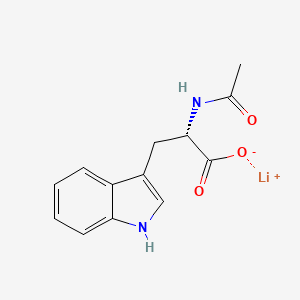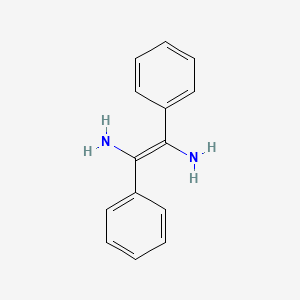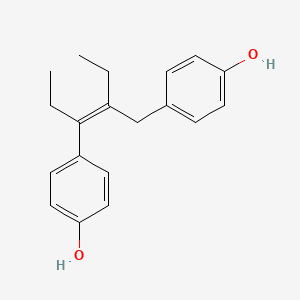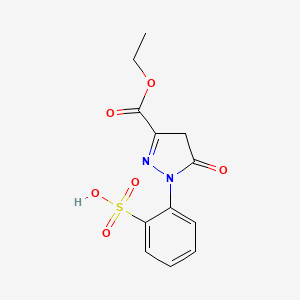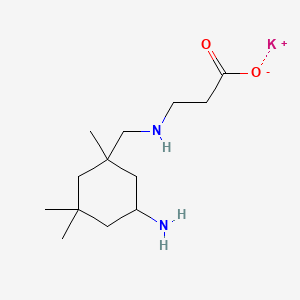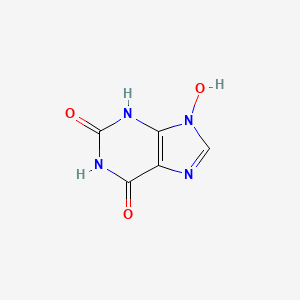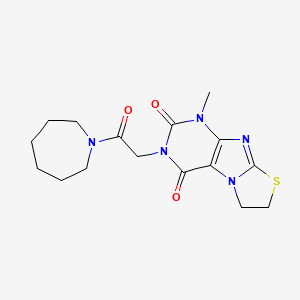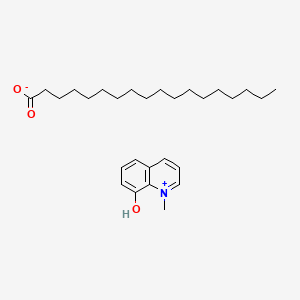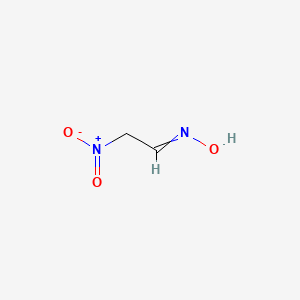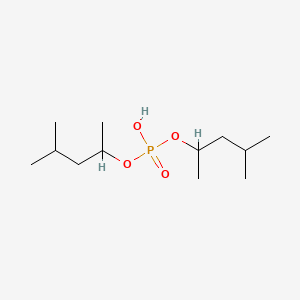
Di(1,3-dimethylbutyl) hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(1,3-dimethylbutyl) hydrogen phosphate is an organic phosphate compound with the chemical formula C12H27O4P and a molecular weight of 266.314141 g/mol . This compound is known for its unique structure, which includes a phosphate group bonded to a 1,3-dimethylbutyl group, making it a valuable compound in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of di(1,3-dimethylbutyl) hydrogen phosphate typically involves the reaction of 1,3-dimethylbutanol with phosphoric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
1,3-dimethylbutanol+phosphoric acid→di(1,3-dimethylbutyl) hydrogen phosphate+water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to maintain optimal conditions, ensuring high yield and purity of the product. The final product is then purified through distillation or crystallization processes.
Analyse Chemischer Reaktionen
Types of Reactions
Di(1,3-dimethylbutyl) hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The phosphate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like and are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives , while substitution reactions can produce various alkyl or acyl phosphates .
Wissenschaftliche Forschungsanwendungen
Di(1,3-dimethylbutyl) hydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of phosphate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of flame retardants, plasticizers, and lubricants.
Wirkmechanismus
The mechanism of action of di(1,3-dimethylbutyl) hydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors . The phosphate group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The pathways involved in its action include phosphate metabolism and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl hydrogen phosphate
- Dimethyl hydrogen phosphate
- Dibutyl hydrogen phosphate
Comparison
Di(1,3-dimethylbutyl) hydrogen phosphate is unique due to its 1,3-dimethylbutyl group , which imparts specific chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity , solubility , and biological activity , making it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
84196-07-6 |
|---|---|
Molekularformel |
C12H27O4P |
Molekulargewicht |
266.31 g/mol |
IUPAC-Name |
bis(4-methylpentan-2-yl) hydrogen phosphate |
InChI |
InChI=1S/C12H27O4P/c1-9(2)7-11(5)15-17(13,14)16-12(6)8-10(3)4/h9-12H,7-8H2,1-6H3,(H,13,14) |
InChI-Schlüssel |
YGTBMOOSDOYPEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)OP(=O)(O)OC(C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


